molecular formula C13H15N5O3 B7576578 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid

2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid

Cat. No. B7576578
M. Wt: 289.29 g/mol
InChI Key: QQQLGYAVEPALIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid, also known as PTBA, is a novel compound with potential applications in scientific research.

Mechanism of Action

2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid targets the mitochondrial complex I, which is involved in the electron transport chain and ATP production. By inhibiting complex I, 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid disrupts the electron transport chain, leading to increased production of ROS. This increase in ROS levels ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid has been shown to inhibit tumor growth and metastasis in animal models. Additionally, 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid in lab experiments is its specificity for targeting complex I in mitochondria. This specificity allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid. One area of interest is the development of more soluble derivatives of 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid for use in experiments. Additionally, further research is needed to fully understand the mechanism of action of 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid and its potential applications in the treatment of cancer and other diseases. Finally, studies on the pharmacokinetics and toxicity of 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid are needed to evaluate its potential as a therapeutic agent.

Synthesis Methods

2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid can be synthesized using a two-step process. The first step involves the reaction of 4-(tetrazol-1-yl)benzoic acid with propylamine to form 4-(tetrazol-1-yl)benzoylpropylamine. In the second step, this intermediate compound is reacted with chloroacetic acid to form 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid.

Scientific Research Applications

2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid has been shown to have potential applications in scientific research, particularly in the field of cancer biology. Studies have demonstrated that 2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid can inhibit the growth of cancer cells by targeting the mitochondrial complex I, leading to increased production of reactive oxygen species (ROS) and ultimately inducing apoptosis.

properties

IUPAC Name

2-[propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-2-7-17(8-12(19)20)13(21)10-3-5-11(6-4-10)18-9-14-15-16-18/h3-6,9H,2,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQLGYAVEPALIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid

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